molecular formula C9H14ClN3O2 B1480727 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine CAS No. 2097966-91-9

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine

Cat. No. B1480727
CAS RN: 2097966-91-9
M. Wt: 231.68 g/mol
InChI Key: UFLMMXAOLKJLHZ-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine is a chemical compound with the molecular formula C8H12ClN3O2 . It has an average mass of 217.653 Da and a mono-isotopic mass of 217.061798 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine consists of 8 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The exact structural layout of these atoms is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine include a molecular formula of C8H12ClN3O2, an average mass of 217.653 Da, and a mono-isotopic mass of 217.061798 Da . Additional properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound's unique structure has been explored for its reactivity and utility in synthesizing complex molecules. Studies have shown its efficacy in forming substituted triazines, a class of compounds with a wide range of applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, Simmonds and Stevens (1982) demonstrated methods for attaching sugar residues to cytotoxic 1,3,5-triazines, highlighting the versatility of triazine derivatives in chemical synthesis Simmonds & Stevens, 1982.

Application in Organic Synthesis

The compound has been utilized in organic synthesis, offering a pathway to formyl amides via a simple and mild method described by Luca et al. (2004). This method involves the reaction with formic acid, showcasing the compound's utility in synthesizing N-formyl species, which are valuable intermediates in organic synthesis Luca et al., 2004.

Heterocyclic Chemistry

In the field of heterocyclic chemistry, the compound has been involved in the synthesis of pyridazine derivatives, demonstrating its role in expanding the toolkit for constructing nitrogen-containing heterocycles. Nakagome's work on the nitration of dimethylpyridazine N-oxide derivatives underscores the significance of such compounds in developing new chemical entities with potential application in various industries Nakagome, 1963.

Coupling Reagents and Bioconjugation

The structure of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine makes it a candidate for developing new coupling reagents. Research into coupling reagents prepared in situ from triazine and chiral tertiary amines by Kaminski et al. (2001) presents a novel approach to enantioselective activation of amino acids, demonstrating the compound's potential in peptide synthesis and bioconjugation Kaminski et al., 2001.

Novel Syntheses and Transformations

The versatility of this compound extends to novel synthetic transformations, such as the synthesis of aminals from amines via Pummerer rearrangement, as detailed by Rakhit et al. (1979). Such studies highlight the compound's role in facilitating unexpected chemical reactions and forming structures that could have implications in further synthetic and medicinal chemistry research Rakhit et al., 1979.

properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-13(6-9(14-2)15-3)8-5-4-7(10)11-12-8/h4-5,9H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLMMXAOLKJLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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